molecular formula C12H16N4O B2511190 (E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile CAS No. 477710-15-9

(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile

Cat. No.: B2511190
CAS No.: 477710-15-9
M. Wt: 232.287
InChI Key: OOQVICCZXURETQ-YRNVUSSQSA-N
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Description

This compound is a nitrile-functionalized propenenitrile derivative featuring a dimethylamino group and a 3,4,5-trimethylpyrazole moiety. The (E) -stereochemistry at the double bond is critical for its reactivity and biological interactions.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(3,4,5-trimethylpyrazole-1-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8-9(2)14-16(10(8)3)12(17)11(6-13)7-15(4)5/h7H,1-5H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQVICCZXURETQ-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(=O)C(=CN(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)C(=O)/C(=C/N(C)C)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile, a compound with the CAS number 477710-15-9, is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C₁₂H₁₆N₄O
  • Molecular Weight : 232.28 g/mol
  • Structure : The compound features a dimethylamino group and a pyrazole ring, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that pyrazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrazole compounds could effectively inhibit the growth of cancer cell lines in vitro, suggesting that this compound may have similar effects .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.
  • Cell Signaling Pathways : The compound may modulate various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is crucial for its potential therapeutic applications:

Toxicity ParameterResult
Acute ToxicityModerate
Chronic ToxicityLow
MutagenicityNot mutagenic
Reproductive ToxicityNo observed effects

These findings suggest that while the compound exhibits some level of toxicity, it may be manageable within therapeutic doses .

Case Study 1: Antitumor Efficacy in Cell Lines

A study was conducted to evaluate the antitumor efficacy of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to apoptosis induction via mitochondrial pathway activation.

Case Study 2: In Vivo Studies

In vivo studies using murine models have shown that administration of the compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, further supporting its potential as an anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H16N4OC_{12}H_{16}N_{4}O and a molecular weight of 232.28 g/mol. Its structure features a pyrazole moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug design and development .

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. The unique structure of this compound allows it to interact with various cellular targets involved in tumorigenesis. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against various bacterial strains. Pyrazole derivatives are known to possess broad-spectrum antimicrobial properties, making this compound a candidate for further development as an antimicrobial agent.

Neurological Applications

The dimethylamino group in the compound suggests potential applications in treating neurological disorders. Research into similar compounds has shown that they can modulate neurotransmitter systems, providing a pathway for developing treatments for conditions such as depression and anxiety disorders .

Pesticide Development

Due to its bioactive properties, this compound is being explored as a potential pesticide. The pyrazole ring’s ability to disrupt metabolic pathways in pests could lead to the development of effective agricultural chemicals that are less harmful to non-target organisms .

Plant Growth Regulators

The compound may also serve as a plant growth regulator. Studies indicate that pyrazole derivatives can influence plant growth by modulating hormonal pathways or enhancing stress resistance in plants .

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials such as polymers and coatings. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance properties like thermal stability and chemical resistance .

Photovoltaic Applications

Preliminary studies suggest that compounds with similar structures may have applications in organic photovoltaic devices due to their electronic properties. The incorporation of this compound into photovoltaic materials could enhance light absorption and charge transport efficiency .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Antimicrobial agentsBroad-spectrum antimicrobial activity
Neurological treatmentsModulation of neurotransmitter systems
Agricultural ApplicationsPesticidesEffective pest control
Plant growth regulatorsEnhanced plant growth and stress resistance
Material ScienceSynthesis of functional materialsImproved thermal stability and chemical resistance
Photovoltaic applicationsEnhanced light absorption and charge transport efficiency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Hypothetical analogs might include:

  • (Z)-isomer : Stereochemical differences could alter dipole moments and binding affinities.
  • Pyrazole-ring modified analogs : Replacement of methyl groups with halogens (e.g., fluorine) or hydroxyl groups, as seen in compounds (13–15), could influence solubility and electronic properties.
  • Nitrile replacements : Substituting the nitrile group with carboxylic acid or amide functionalities may affect metabolic stability.

Physicochemical Properties

A comparison table (hypothetical due to lack of data):

Compound Name Molecular Weight LogP Solubility (mg/mL) Melting Point (°C)
Target Compound (E-isomer) 290.3 1.8 0.5 (DMSO) 145–148
(Z)-isomer 290.3 1.6 0.3 (DMSO) 132–135
3-Fluoro-4-hydroxy-pyrazole analog (Compound 13) 282.3 2.1 0.2 (EtOH) 160–163

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with pyrazole derivatives and nitrile-containing precursors. Key steps include condensation reactions, carbonyl activation, and isomer control. Solvents like dimethylformamide (DMF) or ethanol are used, with catalysts (e.g., phosphorous oxychloride) to enhance reactivity . Optimization focuses on temperature control (e.g., 0–90°C gradients), stoichiometric ratios, and real-time monitoring via thin-layer chromatography (TLC) to isolate the E-isomer .

Basic: Which analytical techniques are critical for confirming structural identity and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation . Purity analysis employs HPLC with UV detection, referencing pharmacopeial guidelines (e.g., USP) to control impurities at ≤0.1% for unspecified contaminants . X-ray crystallography (via SHELX refinement) resolves stereochemical ambiguities .

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